(1Z)-1-{[5-(2-Chlorophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine
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Overview
Description
The compound (1Z)-1-{[5-(2-Chlorophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a triazinoindole moiety, and a chlorophenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-{[5-(2-Chlorophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine typically involves multiple steps, including the formation of the furan ring, the chlorophenyl group, and the triazinoindole moiety. The key steps in the synthesis may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the chlorination of a phenyl ring, which can be done using reagents like thionyl chloride or sulfuryl chloride.
Synthesis of the Triazinoindole Moiety: This can be synthesized through a series of reactions involving the condensation of appropriate precursors under controlled conditions.
Final Coupling Reaction: The final step involves the coupling of the furan ring, chlorophenyl group, and triazinoindole moiety under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques can help in monitoring the reaction progress and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-{[5-(2-Chlorophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, specific solvents, and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield simpler, hydrogenated derivatives.
Scientific Research Applications
(1Z)-1-{[5-(2-Chlorophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (1Z)-1-{[5-(2-Chlorophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
Affecting Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
(1Z)-1-{[5-(2-Chlorophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine: can be compared with similar compounds such as:
Dichloroaniline: A compound with a similar chlorophenyl group but different overall structure and properties.
Other Triazinoindole Derivatives: Compounds with similar triazinoindole moieties but different substituents, leading to variations in their chemical and biological activities.
Properties
IUPAC Name |
N-[(Z)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN6O/c1-12-5-4-7-15-18(12)24-20-19(15)26-28-21(25-20)27-23-11-13-9-10-17(29-13)14-6-2-3-8-16(14)22/h2-11H,1H3,(H2,24,25,27,28)/b23-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEGCNYNLAGMHJ-KSEXSDGBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(O4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C\C4=CC=C(O4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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